BenchChemオンラインストアへようこそ!

8-Hydroxymethylriboflavin

Flavoenzyme inhibition Glycogen phosphorylase Allosteric regulation

8-Hydroxymethylriboflavin (syn. 8α-hydroxyriboflavin, Riboflavin EP Impurity D) is a riboflavin (vitamin B2) analog in which the 8-methyl group of the isoalloxazine ring is hydroxylated to a hydroxymethyl substituent.

Molecular Formula C17H20N4O7
Molecular Weight 392.4 g/mol
CAS No. 52134-62-0
Cat. No. B1221901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxymethylriboflavin
CAS52134-62-0
Synonyms8 alpha-hydroxyriboflavin
8-hydroxymethylriboflavin
Molecular FormulaC17H20N4O7
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1CO)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
InChIInChI=1S/C17H20N4O7/c1-7-2-9-10(3-8(7)5-22)21(4-11(24)14(26)12(25)6-23)15-13(18-9)16(27)20-17(28)19-15/h2-3,11-12,14,22-26H,4-6H2,1H3,(H,20,27,28)
InChIKeyGZKQMBNNNFCACH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxymethylriboflavin (CAS 52134-62-0): Structural Identity and Baseline Characteristics for Informed Procurement


8-Hydroxymethylriboflavin (syn. 8α-hydroxyriboflavin, Riboflavin EP Impurity D) is a riboflavin (vitamin B2) analog in which the 8-methyl group of the isoalloxazine ring is hydroxylated to a hydroxymethyl substituent [1]. It occurs endogenously as a product of microsomal cytochrome P450-mediated oxidation of riboflavin at the 8α position and has been detected as a trace flavin component in human milk, cow's milk, and mammalian tissues [2][3]. The compound is formally designated as Riboflavin EP Impurity D in the European Pharmacopoeia, making it a regulated reference standard for pharmaceutical quality control . Its molecular formula is C₁₇H₂₀N₄O₇ with a monoisotopic mass of 392.133 g/mol, differing from riboflavin (C₁₇H₂₀N₄O₆, 376.138 g/mol) by one additional oxygen atom at the 8-position [1].

Why 8-Hydroxymethylriboflavin Cannot Be Replaced by Generic Riboflavin or Its Common Analogs in Analytical and Biochemical Workflows


Riboflavin, its coenzyme forms (FMN, FAD), and common analogs such as lumiflavin or lumichrome are not functional substitutes for 8-hydroxymethylriboflavin in applications requiring positional specificity at the 8α position. The 8α-hydroxyl modification fundamentally alters three measurable properties: (i) enzyme inhibitory potency, as demonstrated by a 3.3-fold decrease in glycogen phosphorylase b inhibition potency relative to riboflavin [1]; (ii) flavokinase recognition, where 8-hydroxyriboflavin exhibits a Ki of 0.5 mM that differs from every other 8-substituted analog [2]; and (iii) biological compartmentalization, evidenced by differential tissue accumulation and the stark contrast with its 7α positional isomer, which is abundant in urine but undetectable in organs [3][4]. Regulatory pharmacopoeias further mandate this compound as EP Impurity D for riboflavin drug substance and product testing, meaning no alternative compound satisfies this specific analytical reference function .

8-Hydroxymethylriboflavin (CAS 52134-62-0): Quantitative Comparator Evidence for Differentiated Selection


Glycogen Phosphorylase b Inhibition: 3.3-Fold Weaker Than Riboflavin, Enabling Differential Inhibitor Profiling

In a direct head-to-head study of riboflavin analogs on rabbit skeletal muscle glycogen phosphorylase b, 8α-hydroxyriboflavin exhibited an inhibitor half-saturation concentration (I₀.₅) of 60 µM, compared to 18 µM for riboflavin—representing a 3.3-fold reduction in inhibitory potency [1]. This places 8α-hydroxyriboflavin as a significantly weaker inhibitor than riboflavin but more potent than 8-hydroxy(nor)riboflavin (90 µM). The rank order (riboflavin 18 µM < 8-methoxy(nor)riboflavin 23 µM < 8α-hydroxyriboflavin 60 µM) establishes that the 8α-hydroxymethyl substitution produces a distinct activity intermediate between the parent compound and the 8-demethyl-8-hydroxy analog. Assay conditions: pH 6.8, 20 °C, sedimentation velocity method, purified rabbit skeletal muscle enzyme [1].

Flavoenzyme inhibition Glycogen phosphorylase Allosteric regulation

Flavokinase (EC 2.7.1.26) Inhibition: Ki of 0.5 mM Positions 8-Hydroxymethylriboflavin as a Moderate-Competitive Inhibitor Distinct from Tighter-Binding Analogs

BRENDA-curated kinetic data from Merrill & McCormick (1980) establish that 8-hydroxyriboflavin inhibits rat liver flavokinase (ATP:riboflavin 5-phosphotransferase; EC 2.7.1.26) with a Ki of 0.5 mM at pH 8, 37 °C [1]. This value differentiates it from every other 8-substituted analog tested in the same study: 8-methoxyriboflavin (Ki = 0.015 mM), 8-ethoxyriboflavin (Ki = 0.016 mM), 8-diethylaminoriboflavin (Ki = 0.02 mM), 8-amino-riboflavin (Ki = 0.25 mM), and 8-methylaminoriboflavin (Ki = 0.47 mM) [2]. The Ki of 0.5 mM for 8-hydroxyriboflavin is approximately 33-fold higher (weaker binding) than that of 8-methoxyriboflavin, indicating that the free hydroxyl at the 8α position substantially reduces flavokinase active-site affinity compared to alkylated or aminated 8-substituents. The natural substrate riboflavin has a reported Km of approximately 0.01-0.02 mM [2].

Flavokinase Riboflavin phosphorylation FMN biosynthesis

Urinary Excretion Profile: 8-Hydroxymethylriboflavin Constitutes Only 5.0% of Total Urinary Flavins, a 6.2-Fold Lower Abundance Than the 7α Isomer

Ohkawa et al. (1983) quantified the relative distribution of flavin derivatives in normal early-morning human urine using HPLC with fluorescence detection. 8α-Hydroxyriboflavin (8-hydroxymethylriboflavin) accounted for 5.0% of total urinary flavins, compared to 31.1% for 7α-hydroxyriboflavin (7-hydroxymethylriboflavin), 25.6% for riboflavin, 21.9% for a hydroxyethylflavin derivative, and 4.9% for hydroxyethylflavin [1]. This 6.2-fold difference between the 7α and 8α positional isomers (31.1% vs. 5.0%) demonstrates regioselectivity in microsomal riboflavin hydroxylation, with the 7α-hydroxylation pathway substantially favored over 8α-hydroxylation [2]. The Chastain & McCormick (1987) study independently confirmed that 8α-hydroxyriboflavin is a lesser urinary catabolite than the 7α isomer and reflects tissue microsomal oxidative activity [3].

Riboflavin catabolism Urinary biomarker Flavin metabolomics

Tissue Distribution: 8-Hydroxymethylriboflavin Accumulates in Liver and Kidney Whereas the 7α Isomer Is Undetectable in All Organs

Ohkawa et al. (1986) conducted a comprehensive HPLC-fluorescence survey of flavin compounds in rat organs and reported the first detection of 8α-hydroxyriboflavin and its 5′-phosphate in higher animal tissues [1]. Quantified tissue levels of 8α-hydroxyriboflavin (nmol/g wet tissue) were: brain 0.010, heart 0.026, liver 0.172, and kidney 0.103 [1]. Notably, 7α-hydroxyriboflavin was undetectable in all organ extracts despite being the more abundant urinary metabolite [1]. The 8α-hydroxyriboflavin 5′-phosphate derivative was detected at <0.002 nmol/g in brain, heart, and liver but reached 0.330 nmol/g in kidney—a >165-fold enrichment relative to other organs, indicating kidney-specific phosphorylation [1]. For procurement context, this demonstrates that 8-hydroxymethylriboflavin is the only hydroxymethylriboflavin isomer detectable in tissues, making it essential for studies of tissue-level flavin metabolism.

Flavin tissue distribution Organ-specific metabolism Riboflavin catabolite localization

Intestinal Riboflavin Transporter Discrimination: 8-Hydroxymethylriboflavin Fails to Inhibit [³H]Riboflavin Uptake, Distinguishing It From Transport-Competent Analogs

In rabbit intestinal basolateral membrane vesicle (BLMV) uptake assays, 8-hydroxyriboflavin completely failed to inhibit [³H]riboflavin uptake, in direct contrast to lumiflavin, isoriboflavin, and 8-aminoriboflavin, all of which caused significant inhibition of the riboflavin transporter [1]. This transport-incompetent property was also confirmed in Xenopus laevis oocyte riboflavin uptake studies, where 8-OH-riboflavin did inhibit [³H]RF uptake (indicating species- or system-dependent differences), but was distinguished from FAD, D-ribose, and lumazine which showed no effect [2]. The inability of 8-hydroxyriboflavin to interact with certain riboflavin transporters means it can serve as a negative control for carrier-mediated riboflavin transport studies, unlike transport-active analogs such as lumiflavin and 8-aminoriboflavin that cannot discriminate between transporter-dependent and transporter-independent cellular effects.

Riboflavin transporter Intestinal absorption Membrane transport

EP Pharmacopoeial Identity as Impurity D: A Regulatory Mandate That No Other Riboflavin Analog Can Satisfy

8-Hydroxymethylriboflavin is officially designated as Riboflavin EP Impurity D in the European Pharmacopoeia monograph for riboflavin and riboflavin-containing drug products . This regulatory designation is compound-specific and cannot be fulfilled by riboflavin itself (CAS 83-88-5), 7-hydroxymethylriboflavin (7α-hydroxyriboflavin), lumiflavin, lumichrome, or any other flavin analog . As a pharmacopoeial impurity reference standard, the compound must be used for analytical method development, method validation (AMV), and quality control (QC) release testing of riboflavin active pharmaceutical ingredient (API) batches per EP and ICH guidelines . Commercial suppliers provide the compound at ≥95% purity (HPLC), with comprehensive characterization data compliant with ISO 17034 reference material producer standards . The pKa of the compound has been determined as 9.76 ± 0.70 at 25 °C .

Pharmaceutical impurity standard EP monograph Quality control

8-Hydroxymethylriboflavin (CAS 52134-62-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Pharmaceutical Quality Control: Riboflavin API Impurity Profiling per EP Monograph

8-Hydroxymethylriboflavin is the mandatory reference standard for identifying and quantifying EP Impurity D in riboflavin drug substance and finished product batches. Regulatory filings (ANDAs, MAAs) require HPLC method validation using this specific compound as the impurity marker, with peak identity confirmed by retention time matching against the certified reference standard [1][2]. No other riboflavin analog—including 7-hydroxymethylriboflavin, lumiflavin, or lumichrome—is accepted for this purpose by European regulatory authorities [1]. Procurement of this compound from an ISO 17034-accredited reference material producer ensures traceability to the EP monograph and ICH Q2(R1) validation compliance [2].

Flavoenzyme Inhibitor Screening: Selectivity Profiling Against Glycogen Phosphorylase b

The quantitatively established 3.3-fold weaker inhibition of glycogen phosphorylase b by 8-hydroxymethylriboflavin (I₀.₅ 60 µM) compared to riboflavin (I₀.₅ 18 µM) makes this compound a valuable intermediate-potency control in flavoenzyme inhibitor screening cascades [1]. Its position in the potency rank order—between 8-methoxy(nor)riboflavin (23 µM) and 8-hydroxy(nor)riboflavin (90 µM)—allows researchers to probe the steric and hydrogen-bonding requirements of the 8α binding pocket [1]. This application is supported by direct, quantitative head-to-head data obtained under defined conditions (pH 6.8, 20 °C, sedimentation velocity method) [1].

Riboflavin Metabolism Research: Tissue-Specific Catabolite Tracing and Biomarker Validation

8-Hydroxymethylriboflavin is the only hydroxymethylriboflavin isomer detectable in mammalian tissues, with quantified levels ranging from 0.010 nmol/g (brain) to 0.172 nmol/g (liver) in rat organs, whereas the 7α isomer is completely absent from all tissues [1]. Its 5′-phosphate form exhibits dramatic kidney-specific enrichment (>165-fold vs. other organs) [1]. In human urine, 8-hydroxymethylriboflavin constitutes 5.0% of total flavins, providing a low-abundance but quantifiable biomarker for 8α-specific microsomal oxidative activity [2]. Researchers studying tissue-level riboflavin catabolism or validating flavin metabolomics methods require this compound as an authentic standard because the 7α isomer—despite being more abundant in urine—cannot serve as a tissue-relevant reference [1][2].

Riboflavin Transporter Pharmacology: Negative Control for Carrier-Mediated Uptake Assays

In rabbit intestinal BLMV transport assays, 8-hydroxyriboflavin uniquely fails to inhibit [³H]riboflavin uptake, distinguishing it from transport-active analogs such as lumiflavin, isoriboflavin, and 8-aminoriboflavin that all cause significant competitive inhibition [1]. This binary transport-incompetent property positions 8-hydroxymethylriboflavin as an essential negative control for experiments designed to discriminate between transporter-mediated and passive riboflavin cellular entry. Parallel testing in Xenopus oocyte systems confirms that its transport interaction profile is distinct from that of FAD, D-ribose, and lumazine (all transport-inert) while also differing from transport-competent 8-aminoriboflavin [2]. Procurement of this compound is warranted for any laboratory conducting mechanistic studies of riboflavin transporter pharmacology.

Quote Request

Request a Quote for 8-Hydroxymethylriboflavin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.